3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC15603929
Molecular Formula: C21H24N4O3S2
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O3S2 |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H24N4O3S2/c1-2-3-9-25-20(27)16(30-21(25)29)12-15-18(22-13-14-7-6-11-28-14)23-17-8-4-5-10-24(17)19(15)26/h4-5,8,10,12,14,22H,2-3,6-7,9,11,13H2,1H3/b16-12- |
| Standard InChI Key | IEANAUUOQYHVAK-VBKFSLOCSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Introduction
The compound 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule featuring a unique combination of functional groups. It includes a thiazolidine ring, a pyrido-pyrimidinone core, and an amino group attached to a tetrahydrofuran moiety. This structural diversity suggests potential biological activities and pharmacological properties.
Structural Features
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Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but based on similar compounds, it can be inferred to be complex, likely involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
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Molecular Weight: The molecular weight would depend on the exact molecular formula but is expected to be substantial due to its complex structure.
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Structural Components:
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Thiazolidine Ring: Known for its role in various biological activities, including antibacterial and antifungal properties.
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Pyrido-pyrimidinone Core: Contributes to potential pharmacological effects due to its presence in compounds with diverse biological activities.
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Tetrahydrofuran Moiety: Adds to the compound's structural complexity and potential for interaction with biological targets.
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Synthesis
The synthesis of such complex organic compounds typically involves multi-step reactions. Common methods include:
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Formation of the Thiazolidine Ring: Often achieved through condensation reactions involving appropriate precursors.
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Introduction of the Pyrido-pyrimidinone Core: May involve nucleophilic substitution or cyclization reactions.
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Attachment of the Tetrahydrofuran Moiety: Typically involves amination reactions with tetrahydrofuran derivatives.
Potential Biological Activities
Compounds with similar structures have shown promise in various biological activities, including:
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Antibacterial and Antifungal Properties: Due to the presence of thiazolidine and pyrimidinone moieties.
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Anti-inflammatory Effects: Possible due to interactions with enzymes involved in inflammation pathways.
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Antiviral or Anticancer Activities: Through disruption of viral replication or inhibition of enzymes involved in cancer cell proliferation.
Research Findings
While specific research findings for this exact compound are not detailed in the available literature, compounds with similar structures have been studied extensively. For example:
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Molecular Docking Studies: Used to evaluate potential interactions with biological targets, such as enzymes or receptors.
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In Vitro and In Vivo Studies: Essential for confirming biological activities and assessing safety profiles.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one | Not specified | Tetrahydrofuran moiety |
| 3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C₁₈H₂₄N₄O₂S | Piperazine group |
| 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₃H₂₈N₄O₃S₂ | Morpholine group |
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